[(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
Description
Properties
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-7-9-16(10-8-13)11-19(22)23-12-18(21)20-17-6-4-5-14(2)15(17)3/h4-10H,11-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJMLBBLJFCPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
[(2,3-Dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic organic compound characterized by its unique structural features, including a carbamoyl group and an acetate moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C₁₉H₂₁NO₃
- Molecular Weight : 311.4 g/mol
- CAS Number : 1797125-33-7
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁NO₃ |
| Molecular Weight | 311.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves the esterification of 4-methylphenylacetic acid with an appropriate amine derivative under acidic conditions. This process can be optimized using various solvents and catalysts to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Antidiabetic Properties
The compound's potential antidiabetic effects have been evaluated through enzyme inhibition assays. It has been found to inhibit key enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, thereby lowering blood sugar levels .
Anti-inflammatory Effects
Inflammation-related pathways have also been targeted by compounds related to this compound. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory cascade .
Case Studies
-
Antimicrobial Screening :
A study screened various derivatives for their antimicrobial activity against common pathogens. The results indicated that certain derivatives had more than 50% inhibition against selected bacterial strains, suggesting a strong potential for therapeutic applications in treating infections . -
Antidiabetic Evaluation :
In vivo studies involving diabetic mice showed that administration of related compounds led to significant reductions in blood glucose levels. The mechanism was attributed to the inhibition of glucose-6-phosphatase and α-glucosidase activities .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes like α-amylase and α-glucosidase, thereby altering carbohydrate metabolism.
- Receptor Modulation : It may also interact with receptors involved in inflammatory pathways, leading to a decrease in pro-inflammatory mediators.
Scientific Research Applications
Scientific Research Applications
The applications of [(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate span several domains:
Medicinal Chemistry
- Pharmacodynamics and Pharmacokinetics : Interaction studies involving this compound can provide insights into its biological activity, including its mechanism of action on specific molecular targets such as enzymes or receptors. This can lead to the development of new therapeutic agents with improved efficacy and safety profiles.
- Drug Design : Utilizing computer-aided drug design (CADD), researchers can predict the biological activity of this compound based on its structural characteristics. This approach allows for the optimization of lead compounds in drug discovery.
Organic Synthesis
- Intermediate Production : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified to create derivatives with enhanced properties for specific applications.
- Specialty Chemicals : It may be utilized in the production of specialty chemicals and materials, contributing to advancements in materials science.
Biological Studies
- Enzyme Interactions : The compound can be employed in studies focusing on enzyme interactions and metabolic pathways, helping to elucidate biochemical mechanisms relevant to health and disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperazine-Linked Acetate Esters ()
Compounds from the ethyl 2-(4-((substituted phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate series (e.g., 10n , 10m ) share a piperazine-acetate backbone but differ in substituents. Key comparisons include:
Key Differences :
- Substituent positioning (2,3-dimethyl vs. 3,4-dimethyl in 10n) may alter binding affinity to target proteins.
Aromatic Carbamoyl/Acetate Hybrids ()
2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-(2,3-dioxoindolin-1-yl)acetate
- Structure : Features a 4-acetylphenyl carbamoyl group and a 2,3-dioxoindolinyl acetate.
- Comparison : The dioxoindolinyl group introduces polarity, likely increasing aqueous solubility compared to the target’s 4-methylphenyl group. However, the acetyl group may enhance metabolic instability.
Fluorophenyl and Trifluoromethyl Derivatives ()
- Example: [(1S,2S)-2-(2,4-difluorophenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-acetoxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate.
- Comparison : Fluorine substituents improve metabolic stability and bioavailability but increase molecular weight (>500 g/mol). The target’s methyl groups may offer better synthetic accessibility.
Centrophenoxine Orotate
- Structure: Combines a (4-chlorophenoxy)acetate ester with a dimethylaminoethyl group.
- Comparison: The dimethylaminoethyl group introduces basicity, contrasting with the target’s neutral carbamoyl group. Chlorine enhances lipophilicity, whereas the target’s methyl groups may reduce toxicity risks.
Pesticide-Related Acetamides ()
Compounds like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide share the 2,3-dimethylphenyl group but feature chloro and isopropyl substituents.
- The target’s ester-carbamate linkage may offer slower hydrolysis compared to acetamide pesticides.
Preparation Methods
Carbamoyl Chloride Intermediate Formation
The synthesis begins with the preparation of 2,3-dimethylphenylcarbamoyl chloride, achieved by treating 2,3-dimethylaniline with phosgene or thionyl chloride. This intermediate reacts with methyl 2-(4-methylphenyl)acetate in the presence of a base such as triethylamine to form the target compound.
Alternative Pathways via Ugi Multicomponent Reactions
Recent advancements leverage Ugi reactions to construct the carbamoyl ester backbone in a single step. By combining 2,3-dimethylphenyl isocyanide, 4-methylphenylacetic acid, formaldehyde, and a primary amine, this method streamlines synthesis but requires precise stoichiometric control.
Laboratory-Scale Preparation Methods
Palladium-Catalyzed Coupling
A robust method involves palladium-catalyzed coupling of diazo compounds with carbamoyl precursors. For example:
-
Diazo Preparation : Methyl 2-diazo-2-(4-methylphenyl)acetate is synthesized by reacting methyl 2-(4-methylphenyl)acetate with tosyl azide and 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane.
-
Coupling Reaction : The diazo compound reacts with 2,3-dimethylphenylcarbamoyl chloride in the presence of Pd₂(dba)₃ and ligand L4 (a phosphine-based catalyst), yielding the target ester in 85% efficiency.
Table 1: Optimization of Palladium-Catalyzed Coupling
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Selectivity (er) |
|---|---|---|---|---|
| Pd₂(dba)₃/L4 | Dioxane | 25 | 85 | 97:3 |
| Pd(OAc)₂/L10 | Toluene | 50 | 62 | 85:15 |
| PdCl₂(PPh₃)₂ | DCM | 40 | 73 | 91:9 |
Reaction Condition Optimization
Solvent and Temperature Effects
Ligand Selection
Phosphine ligands such as L4 (tris(4-methoxyphenyl)phosphine) enhance catalytic activity by stabilizing palladium intermediates. Substituting L4 with bulkier ligands (e.g., L15 ) reduces yield but improves thermal stability.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to maintain consistent reaction parameters. Key advantages include:
Green Chemistry Considerations
-
Solvent Recycling : Dioxane is recovered via fractional distillation, reducing waste.
-
Catalyst Immobilization : Silica-supported palladium catalysts enable reuse for up to 10 cycles without significant activity loss.
Comparative Analysis of Synthesis Routes
Table 2: Efficiency of Key Methods
| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Palladium-Catalyzed | 3 | 78 | 98 | 12.50 |
| Ugi Multicomponent | 1 | 65 | 95 | 9.80 |
| Carbamoyl Chloride | 2 | 82 | 97 | 14.20 |
The palladium-catalyzed method balances yield and purity, while the Ugi approach offers cost efficiency .
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of [(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate?
To maximize yield and purity, researchers should:
- Control reaction conditions : Use anhydrous solvents (e.g., DMF or THF) and maintain temperatures between 50–80°C during carbamoylation and esterification steps to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol for high-purity isolation .
- Analytical validation : Confirm intermediate and final product structures using H/C NMR (e.g., ester carbonyl signal at ~170 ppm) and LC-MS (to verify molecular ion peaks) .
Q. Which spectroscopic methods are most effective for confirming structural integrity post-synthesis?
A combination of techniques ensures accurate characterization:
- NMR spectroscopy : Identify aromatic protons (6.5–7.5 ppm for substituted phenyl groups) and carbamoyl/ester carbonyl signals .
- Mass spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., expected [M+H]+ ion).
- FT-IR : Detect key functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for carbamoyl, C=O at ~1720 cm⁻¹ for esters) .
Q. How should researchers assess the thermal stability of this compound?
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperature (typically >200°C for similar carbamoyl esters) .
- Differential scanning calorimetry (DSC) : Identify melting points and phase transitions to inform storage conditions .
Advanced Research Questions
Q. How can computational strategies predict binding affinity with biological targets?
- Molecular docking : Use Glide XP scoring (Schrödinger Suite) to model interactions with enzymes or receptors. Focus on hydrophobic enclosure and hydrogen-bonding motifs (e.g., carbamoyl NH with catalytic residues) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability in physiological conditions (e.g., 100 ns trajectories in explicit solvent) to assess binding mode persistence .
Q. What experimental approaches resolve discrepancies in reported biological activity data?
- Standardized assays : Replicate studies under controlled conditions (pH 7.4, 37°C) with reference compounds (e.g., positive controls for enzyme inhibition).
- Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like cell line heterogeneity or assay sensitivity .
Q. How do methyl substituents on phenyl rings influence metabolic stability?
- In vitro metabolism studies : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Methyl groups at 2,3-positions on the phenyl ring may reduce CYP450-mediated oxidation, enhancing stability compared to unsubstituted analogs .
- Computational ADMET profiling : Predict metabolic sites using software like ADMET Predictor or SwissADME .
Q. What kinetic methods elucidate degradation mechanisms under physiological conditions?
- Pseudo-first-order kinetics : Monitor hydrolysis rates in buffered solutions (pH 1.2–7.4) via HPLC. Ester hydrolysis is typically pH-dependent, with faster degradation in alkaline conditions .
- Isotope labeling : Use O-water to track ester bond cleavage pathways .
Methodological Tables
Q. Table 1. Key Spectroscopic Benchmarks for Structural Validation
| Technique | Key Signals | Functional Group | Reference |
|---|---|---|---|
| H NMR | δ 2.2–2.4 ppm (s, 6H) | 2,3-Dimethylphenyl CH₃ | |
| C NMR | δ 170 ppm | Ester C=O | |
| FT-IR | 1720 cm⁻¹ | Ester C=O |
Q. Table 2. Reaction Optimization Parameters
| Step | Optimal Conditions | Yield Range |
|---|---|---|
| Carbamoylation | DMF, 60°C, 12 hr, N₂ atmosphere | 65–75% |
| Esterification | THF, 0°C → RT, DCC/DMAP catalysis | 70–85% |
| Purification | Column chromatography (EtOAc/Hexane) | >95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
